molecular formula C16H10BrNO B14517663 3-[3-(4-Bromophenyl)-3-oxoprop-1-en-1-yl]benzonitrile CAS No. 62584-56-9

3-[3-(4-Bromophenyl)-3-oxoprop-1-en-1-yl]benzonitrile

Cat. No.: B14517663
CAS No.: 62584-56-9
M. Wt: 312.16 g/mol
InChI Key: HBONEVFBFRKQHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(4-Bromophenyl)-3-oxoprop-1-en-1-yl]benzonitrile: is an organic compound that belongs to the class of aromatic nitriles. It is characterized by the presence of a bromophenyl group, a nitrile group, and a conjugated enone system. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-Bromophenyl)-3-oxoprop-1-en-1-yl]benzonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde and benzonitrile.

    Condensation Reaction: The key step involves a condensation reaction between 4-bromobenzaldehyde and benzonitrile in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction forms the enone intermediate.

    Cyclization: The enone intermediate undergoes cyclization to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and solvents is carefully controlled to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-Bromophenyl)-3-oxoprop-1-en-1-yl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the enone group to an alcohol.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, palladium catalysts, elevated temperatures.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

3-[3-(4-Bromophenyl)-3-oxoprop-1-en-1-yl]benzonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[3-(4-Bromophenyl)-3-oxoprop-1-en-1-yl]benzonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s enone group can undergo Michael addition reactions with nucleophiles in biological systems, leading to the formation of covalent bonds with target proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenyl)-3-oxopropanonitrile: Similar structure but lacks the conjugated enone system.

    4-[(1E)-3-(4-bromophenyl)-3-oxoprop-1-en-1-yl]benzaldehyde: Contains an aldehyde group instead of a nitrile group.

    4-bromo-3-(3-oxoprop-1-en-1-yl)benzonitrile: Similar structure but with different substitution patterns.

Uniqueness

3-[3-(4-Bromophenyl)-3-oxoprop-1-en-1-yl]benzonitrile is unique due to its combination of a bromophenyl group, a nitrile group, and a conjugated enone system. This unique structure imparts specific reactivity and potential biological activities that distinguish it from similar compounds.

Properties

CAS No.

62584-56-9

Molecular Formula

C16H10BrNO

Molecular Weight

312.16 g/mol

IUPAC Name

3-[3-(4-bromophenyl)-3-oxoprop-1-enyl]benzonitrile

InChI

InChI=1S/C16H10BrNO/c17-15-7-5-14(6-8-15)16(19)9-4-12-2-1-3-13(10-12)11-18/h1-10H

InChI Key

HBONEVFBFRKQHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C#N)C=CC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.